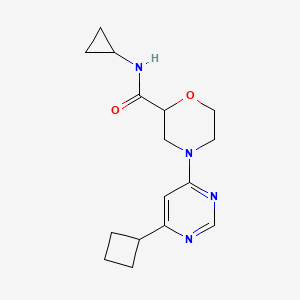
4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Cyclobutyl Substitution: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides in the presence of a base.
Morpholine Ring Formation: The morpholine ring is formed by reacting diethanolamine with an appropriate halide.
Final Coupling: The final step involves coupling the pyrimidine and morpholine intermediates under conditions such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
Uniqueness
4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific combination of a pyrimidine ring with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H22N4O2 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
4-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O2/c21-16(19-12-4-5-12)14-9-20(6-7-22-14)15-8-13(17-10-18-15)11-2-1-3-11/h8,10-12,14H,1-7,9H2,(H,19,21) |
InChI-Schlüssel |
XYRKBYYZNHPWAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCOC(C3)C(=O)NC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B15120030.png)
![3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B15120034.png)
![2-Methyl-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B15120037.png)
![Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]-](/img/structure/B15120044.png)
![1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B15120051.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15120055.png)
![6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B15120057.png)
![6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B15120058.png)
![6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120064.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15120065.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120066.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120069.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15120079.png)
![1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15120085.png)
